

Impact of KRAS and HRAS mutations on PF-04217903 activity

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Compound of Interest				
Compound Name:	PF-04217903			
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Technical Support Center: PF-04217903 & RAS Mutations

Welcome to the technical support center for **PF-04217903**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving the impact of KRAS and HRAS mutations on the activity of **PF-04217903**, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PF-04217903**?

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated over 1,000-fold selectivity for c-Met compared to a large panel of other kinases.[1][2] By binding to c-Met, **PF-04217903** blocks hepatocyte growth factor (HGF)-stimulated or constitutive c-Met phosphorylation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3] Its anti-tumor activity is most pronounced in cancer models with MET gene amplification or an HGF/c-Met autocrine loop.[2]

Q2: How do KRAS and HRAS mutations affect the efficacy of PF-04217903?

Troubleshooting & Optimization





KRAS and HRAS are key signaling proteins that operate downstream of the c-Met receptor in the MAPK pathway (c-Met \rightarrow RAS \rightarrow RAF \rightarrow MEK \rightarrow ERK). Activating mutations in KRAS or HRAS lead to constitutive, c-Met-independent activation of this pathway.[4] Consequently, cancer cells harboring KRAS or HRAS mutations are often resistant to **PF-04217903**.[4][5] The inhibitor can still effectively block c-Met phosphorylation, but the downstream pathway remains active due to the mutant RAS protein, thus promoting cell proliferation and survival.[4]

Q3: My experiment shows **PF-04217903** is ineffective in my cancer cell line. What is a likely cause?

A primary cause of resistance to c-Met inhibitors like **PF-04217903** is the presence of activating mutations in downstream signaling components, most commonly KRAS.[5][6][7] If your cell line is not responding to treatment, it is critical to verify its KRAS and HRAS mutation status. Constitutive activation of the RAS-MAPK pathway will bypass the upstream inhibition of c-Met. [4]

Q4: How can I experimentally confirm that KRAS/HRAS mutation is the cause of resistance to **PF-04217903**?

You can perform a Western blot analysis to check the phosphorylation status of key downstream proteins. In a resistant cell line with a RAS mutation, you would expect to see that **PF-04217903** treatment effectively reduces the phosphorylation of c-Met (p-Met), but fails to reduce the phosphorylation of ERK (p-ERK), a key downstream marker of MAPK pathway activity. This indicates that while the drug is hitting its target (c-Met), the pathway remains active due to the downstream mutation.

Q5: If my cells have a KRAS mutation, are there strategies to overcome resistance to **PF-04217903**?

Yes, a common strategy is to use a combination therapy approach. Since KRAS mutations lead to the activation of the MEK/ERK pathway, combining the c-Met inhibitor **PF-04217903** with a MEK inhibitor (e.g., Selumetinib, Trametinib) can be effective.[4] This dual blockade targets the pathway at two different points, shutting down the signaling that drives proliferation in these resistant cells.[4]

Data Presentation: PF-04217903 Activity



The tables below summarize the in vitro activity of **PF-04217903** in various human tumor cell lines, highlighting the differential sensitivity based on MET dependency and RAS/RAF pathway mutation status.

Table 1: Proliferation IC50 Values of PF-04217903 in Sensitive and Resistant Cell Lines

Cell Line	Cancer Type	MET Status	RAS/RAF Status	PF- 04217903 Proliferatio n IC50 (nM)	Reference
Sensitive Lines					
GTL-16	Gastric Carcinoma	Amplified	WT	~5.3	Zou et al., 2012
NCI-H1993	NSCLC	Amplified	WT	~16	Zou et al., 2012
Resistant / Partially Sensitive Lines					
HT29	Colon Carcinoma	Overexpressi on	BRAF V600E	>10,000	Zou et al., 2012
SW620	Colon Carcinoma	Overexpressi on	KRAS G12V	>10,000	Zou et al., 2012
U87MG	Glioblastoma	HGF/c-Met Autocrine Loop	WT	~4,200	Zou et al., 2012

NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. Note: BRAF is a downstream effector of RAS.

Table 2: Inhibition of c-Met Phosphorylation by **PF-04217903**

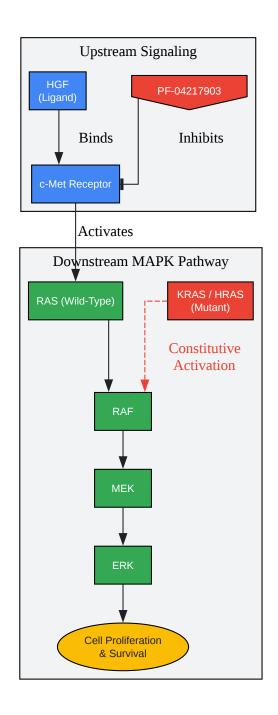


Cell Line	Cancer Type	PF-04217903 p-Met IC50 (nM)	Reference
GTL-16	Gastric Carcinoma	5	Zou et al., 2012
NCI-H1993	NSCLC	14	Zou et al., 2012
HT29	Colon Carcinoma	12	Zou et al., 2012
HUVEC	Endothelial Cells	4.6	Zou et al., 2012

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental logic discussed.







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